

pKa value of Lipid 12T-O14 and its significance

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Compound of Interest

Compound Name: Lipid 12T-O14

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An In-depth Technical Guide to the pKa of **Lipid 12T-O14** and Its Significance in Nucleic Acid Delivery

Introduction

The effective delivery of nucleic acid therapeutics, such as messenger RNA (mRNA) and small interfering RNA (siRNA), is a cornerstone of modern molecular medicine. Lipid nanoparticles (LNPs) have emerged as the leading platform for this purpose, owing to their ability to protect the nucleic acid cargo and facilitate its entry into target cells. A critical component of these LNPs is the ionizable lipid, whose physicochemical properties govern the efficacy and safety of the entire delivery system.

Among the vast library of synthetic lipids, **Lipid 12T-O14** is a notable amidine-incorporated degradable (AID) lipid used in LNP formulations.^[1] A key parameter that defines the function of an ionizable lipid is its acid dissociation constant, or pKa. This value dictates the lipid's ionization state in response to the pH of its environment, a feature that is masterfully exploited to overcome the cellular barriers to nucleic acid delivery. This guide provides a detailed examination of the pKa value of **Lipid 12T-O14**, its significance in the context of drug delivery, and the experimental methods used for its determination.

Physicochemical Properties of Lipid 12T-O14

Lipid 12T-O14 is a synthetic, degradable lipid designed for the formulation of LNPs.^[1] Its structure incorporates an amidine group, which serves as the ionizable headgroup. The defining characteristic of this lipid is its pKa value, which is significantly higher than many other commonly used ionizable lipids.

Property	Value	Reference
Formal Name	tetradecyl 3-((4-((4-decylphenyl)amino)-4-aminobutyl)thio)propanoate	[1]
Molecular Formula	C37H66N2O2S	[1]
Formula Weight	603.0 g/mol	[1]
pKa	8.15	[1]

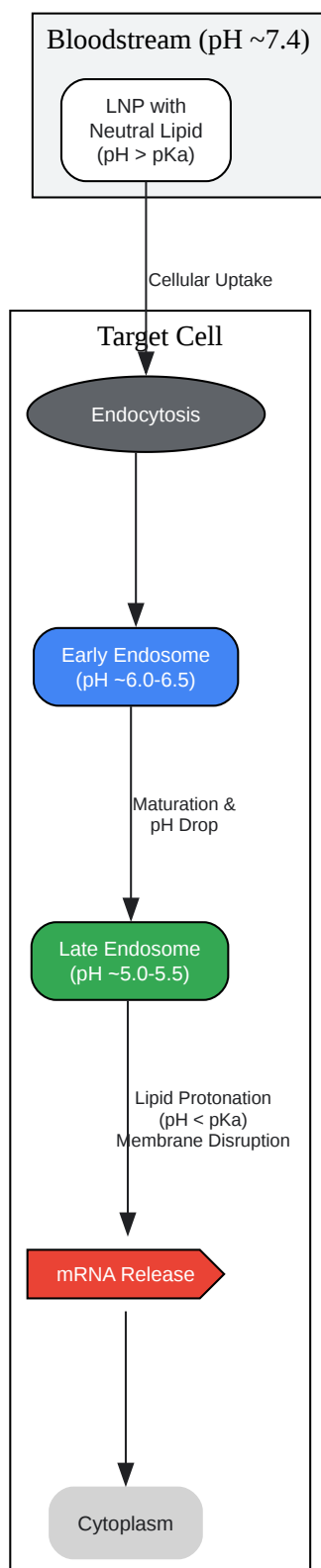
The Critical Role of pKa in LNP-Mediated Delivery

The pKa of an ionizable lipid is arguably the most critical parameter influencing LNP performance.[2] It governs the surface charge of the nanoparticle, which in turn affects nucleic acid encapsulation, stability in circulation, and the mechanism of endosomal escape.[3][4]

An ideal ionizable lipid should be largely neutral at physiological pH (~7.4) and become positively charged in the acidic environment of the endosome (pH 5.0-6.5).[5] This pH-triggered transition is fundamental to the delivery process:

- **Nucleic Acid Encapsulation:** During LNP formulation at a low pH, the ionizable lipid is protonated (positively charged), allowing for efficient complexation with the negatively charged nucleic acid backbone.[4]
- **Systemic Circulation:** Upon entering the bloodstream (pH ~7.4), the lipid's amino group deprotonates, rendering the LNP surface near-neutral. This minimizes non-specific interactions with blood components and reduces toxicity associated with highly positive charges.[5]
- **Endosomal Escape:** After cellular uptake via endocytosis, the LNP is trafficked into an endosome. As the endosome matures, its internal pH drops. When the endosomal pH falls below the lipid's pKa, the lipid becomes protonated again. This charge reversal is hypothesized to disrupt the endosomal membrane through interaction with anionic lipids, facilitating the release of the nucleic acid cargo into the cytoplasm where it can be translated (mRNA) or exert its silencing function (siRNA).[5][6]

The following diagram illustrates this pH-dependent delivery mechanism.



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Caption: pH-dependent mechanism of LNP-mediated mRNA delivery.

Significance of Lipid 12T-O14's pKa Value

The reported pKa of **Lipid 12T-O14** is 8.15.^[1] This value is notably higher than the generally accepted optimal range for ionizable lipids, which is often cited as 6.2-6.5 for liver-targeted siRNA delivery and 6.6-6.9 for intramuscular mRNA vaccines.^{[2][7]} A pKa of 8.15 implies that **Lipid 12T-O14** will be significantly protonated and carry a positive charge at physiological pH.

While this might typically be associated with faster clearance and potential toxicity, **Lipid 12T-O14** has been successfully used for both siRNA and mRNA delivery in vitro and in vivo.^[1] This suggests that other structural features of the lipid, such as its amidine headgroup and its designed degradability, play a crucial role in its overall performance, potentially mitigating the effects of a high pKa. The unique amidine structure may influence how the lipid interacts with endosomal membranes, and its degradation into smaller, more easily cleared components could enhance its safety profile.

Comparative pKa Values of Ionizable Lipids

To contextualize the properties of **Lipid 12T-O14**, it is useful to compare its pKa to that of other well-characterized ionizable lipids used in research and clinical applications.

Ionizable Lipid	Apparent pKa	Key Application(s)	Reference
Lipid 12T-O14	8.15	siRNA/mRNA delivery	^[1]
DLin-MC3-DMA	6.44	siRNA delivery (Onpattro®)	^[3]
SM-102	6.68	mRNA vaccine (Moderna)	^{[2][3]}
L319	6.38	siRNA delivery	^[3]
C12-200	6.96	Multi-chargeable lipid	^[3]

Experimental Protocol: Determination of Apparent pKa

The "apparent pKa" refers to the pKa of the ionizable lipid within the context of a fully formulated LNP, which can differ from the intrinsic pKa of the isolated lipid molecule.^{[5][8]} The most common method for determining the apparent pKa of LNPs is a fluorescence spectroscopy assay using the probe 6-(p-Toluidino)-2-naphthalenesulfonic acid (TNS). TNS is weakly fluorescent in aqueous environments but exhibits significantly increased fluorescence upon binding to the hydrophobic core of LNPs, a process that is dependent on the LNP's surface charge.

Protocol: TNS Fluorescence Titration Assay

Objective: To determine the apparent pKa of an ionizable lipid within an LNP formulation by measuring pH-dependent TNS fluorescence.

Materials:

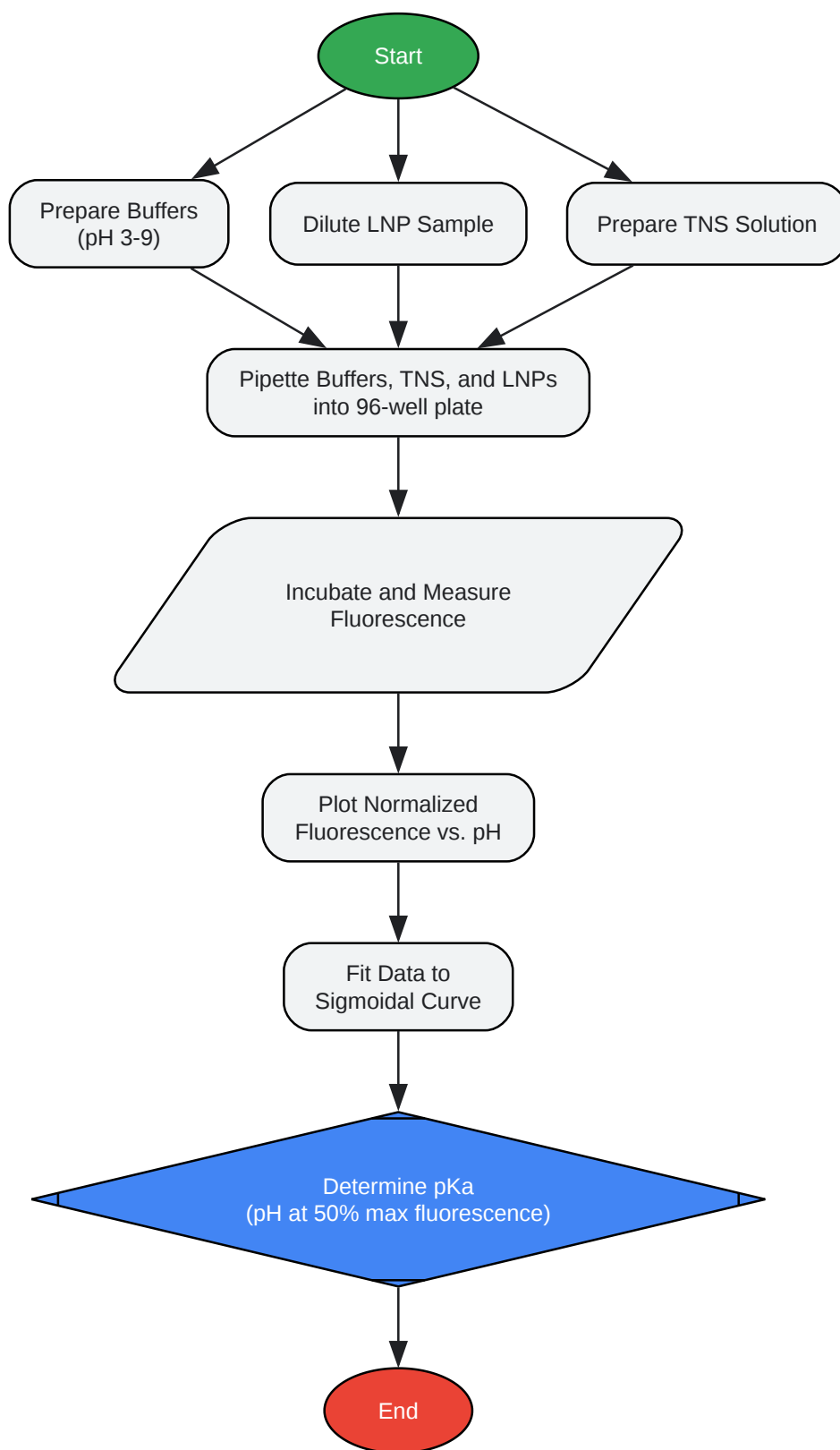
- LNP sample containing the ionizable lipid.
- TNS stock solution (e.g., 150 μ M in DMSO).^[7]
- A series of buffers covering a wide pH range (e.g., pH 3 to 9).^[9]
 - Citrate buffer for pH 3-6.
 - Phosphate buffer for pH 6-8.
 - Tris or Borate buffer for pH 8-9.
- 96-well microplate (black, clear bottom).
- Fluorescence plate reader.

Methodology:

- Preparation:
 - Prepare a set of buffers with precise pH values spanning the expected pKa range.
 - Dilute the LNP sample to a suitable working concentration in deionized water.

- Prepare a working solution of TNS.
- Assay Setup:
 - In a 96-well plate, add a fixed volume of each pH buffer to different wells.
 - To each well, add a small, fixed volume of the TNS working solution (e.g., 2 μL of 150 μM stock to a final volume of 150 μL).^[7]
 - Add a fixed amount of the diluted LNP suspension to each well.
 - Include control wells (e.g., LNP without TNS, TNS in buffer without LNP) to measure background fluorescence.
- Measurement:
 - Incubate the plate for a short period (e.g., 5-10 minutes) at a controlled temperature to allow the system to equilibrate.
 - Measure the fluorescence intensity using a plate reader. Set the excitation wavelength to ~ 320 nm and the emission wavelength to ~ 445 nm.
- Data Analysis:
 - Subtract the background fluorescence from the sample readings.
 - Normalize the fluorescence intensity values, typically by setting the maximum fluorescence (observed at low pH where the lipid is fully protonated) to 100% and the minimum to 0%.^[9]
 - Plot the normalized fluorescence intensity as a function of pH.
 - Fit the data to a sigmoidal dose-response curve (four-parameter logistic regression).
 - The apparent pK_a is the pH value at which 50% of the maximal fluorescence intensity is observed (the inflection point of the curve).^[7]

The following diagram outlines the workflow for this experimental procedure.



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Caption: Experimental workflow for determining LNP apparent pKa via TNS assay.

Conclusion

The pKa of an ionizable lipid is a paramount design parameter in the development of LNP-based nucleic acid therapies. **Lipid 12T-O14**, with its pKa of 8.15, presents an interesting case study.^[1] While this value lies outside the conventionally targeted range for optimal in vivo performance, its demonstrated utility in delivering siRNA and mRNA underscores the complex interplay between a lipid's pKa, its chemical structure (such as its degradable amidine group), and its ultimate biological function. A comprehensive understanding and precise experimental determination of the apparent pKa are essential for researchers and drug developers to rationally design and optimize the next generation of lipid nanoparticle delivery systems.

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